molecular formula C24H25NO6 B154747 Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride CAS No. 125814-28-0

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

Cat. No. B154747
M. Wt: 423.5 g/mol
InChI Key: JCXYJUMOCYVDPN-VLIAUNLRSA-N
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Description

“Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” is a chemical compound with the molecular formula C24H25NO6 . It is used in research and has applications in custom peptide synthesis, process development, and GMP manufacturing .


Molecular Structure Analysis

The molecular structure of “Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), 2 (thio-) carbamates (aliphatic), and 1 imide (-thio) .


Physical And Chemical Properties Analysis

“Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” has a molecular weight of 423.45800 . The exact physical properties such as density, boiling point, and melting point are not available . The compound contains a total of 59 bonds, including 34 non-H bonds, 15 multiple bonds, and 6 rotatable bonds .

Scientific Research Applications

1. Peptide Synthesis and Modification

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is widely used in the synthesis and modification of peptides. For instance, it's employed in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid γ,γ'-tert-butyl ester, a protected analogue for Fmoc-based solid-phase peptide synthesis. This synthesis utilizes a novel chiral Cu(II) complex for improved stereoselectivity (Smith et al., 2011). The compound is also utilized in the direct synthesis of Fmoc-protected amino acids, suitable for automated solid-phase peptide synthesis (Deboves et al., 2001).

2. Synthesis of Modified Amino Acids

The reagent is used in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids. For example, 2,3-l-diaminopropanoic acid (l-Dap) methyl esters were synthesized using Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride, preserving the chirality of the starting material through all synthetic steps (Temperini et al., 2020).

3. Glycopeptide Synthesis

The compound is instrumental in glycopeptide synthesis, as seen in the preparation of Nα-(4,4-Dimethyl-2,6-dioxocyclohexylidenemethylene) (Dmc) protected l-serine, l-threonine, and l-homoserine as tert-butyl esters. These are used for efficient α-O-glycosylation with an l-fucopyranosyl bromide donor, suitable for Fmoc based solid-phase glycopeptide synthesis (Kellam et al., 2005).

4. Novel Self-Assembled Architectures

Fmoc-O-tert.butyl-L-threonine N-carboxyanhydride is used to create novel self-assembled structures. Morphological transitions of these structures at the supramolecular level are observed under different concentration and temperature conditions, leading to the design of novel self-assembled architectures for applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Safety And Hazards

The specific safety and hazards associated with “Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride” are not detailed in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-14(31-24(2,3)4)20-21(26)30-23(28)25(20)22(27)29-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYJUMOCYVDPN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601106669
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-tert.butyl-L-threonineN-carboxyanhydride

CAS RN

125814-28-0
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125814-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxazolidinecarboxylic acid, 4-[1-(1,1-dimethylethoxy)ethyl]-2,5-dioxo-, 9H-fluoren-9-ylmethyl ester, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601106669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Codes - The Journal of Organic Chemistry, 1964 - chemicalbook.com
(S)-4-Methyl-2, 5-oxazolidonedione is also known as N-Carboxy anhydrides. The Fuchs-Farthing method, reported in 1922, was the only practical method for preparing (S)-4-Methyl-2, 5…
Number of citations: 2 www.chemicalbook.com

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